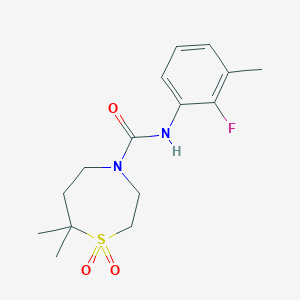![molecular formula C14H16N2O2 B7680085 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7680085.png)
2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one is a chemical compound that has attracted significant scientific research attention due to its potential applications in various fields. This compound is a pyridazinone derivative and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting specific enzymes or receptors in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. For instance, it has been found to reduce the production of pro-inflammatory cytokines and inhibit the growth of cancer cells. Additionally, it has been shown to improve glucose tolerance and reduce insulin resistance in diabetic animals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one in lab experiments is its potential to exhibit significant pharmacological activities. Additionally, the compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may require careful handling and monitoring in lab experiments.
Orientations Futures
There are several future directions for research on 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one. One potential direction is to further investigate its pharmacological activities and mechanisms of action to identify new drug targets. Additionally, studies could focus on optimizing the synthesis method to improve the yield and purity of the compound. Furthermore, research could explore the potential of this compound in other scientific fields such as material science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in various scientific research fields. Its pharmacological activities, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is necessary to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one has been achieved using different methods. One of the commonly used methods involves the reaction of 3-ethylphenol with ethylene oxide to form 3-ethylphenoxyethanol. The resulting compound is then reacted with hydrazine hydrate to form 2-(3-ethylphenoxy)ethyl hydrazine. Finally, the reaction of 2-(3-ethylphenoxy)ethyl hydrazine with ethyl acetoacetate leads to the formation of this compound.
Applications De Recherche Scientifique
2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one has been found to have potential applications in various scientific research fields. One of the primary areas of interest is in the development of new drugs. This compound has been shown to exhibit significant pharmacological activities such as anti-inflammatory, anti-tumor, and anti-viral effects. It has also been found to have potential as an anti-diabetic agent.
Propriétés
IUPAC Name |
2-[2-(3-ethylphenoxy)ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-12-5-3-6-13(11-12)18-10-9-16-14(17)7-4-8-15-16/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQIIRQXVBRWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)
![2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)

![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
![1-(2,2-Difluoroethyl)-3-[6-(3,5-dimethylpyrazol-1-yl)pyridin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B7680022.png)


![2-[2-(3,4-Difluorophenyl)ethyl]pyridazin-3-one](/img/structure/B7680058.png)
![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)


![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)

![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)
